molecular formula C11H11O4P B046095 (Hydroxy-2-naphthalenylmethyl)phosphonic acid CAS No. 120943-99-9

(Hydroxy-2-naphthalenylmethyl)phosphonic acid

Cat. No. B046095
CAS RN: 120943-99-9
M. Wt: 238.18 g/mol
InChI Key: AMJJLDJPDLKNJA-UHFFFAOYSA-N
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Description

Hydroxy-2-naphthalenylmethylphosphonic acid is a compound known for its role as an inhibitor of insulin receptor tyrosine kinase. This compound is particularly significant in biochemical research due to its ability to inhibit insulin-stimulated glucose oxidation in isolated rat adipocytes .

Scientific Research Applications

Hydroxy-2-naphthalenylmethylphosphonic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which hydroxy-2-naphthalenylmethylphosphonic acid exerts its effects involves the inhibition of insulin receptor tyrosine kinase activity. This inhibition prevents the autophosphorylation of the insulin receptor on tyrosine residues, thereby blocking downstream signaling pathways involved in glucose metabolism. The compound specifically targets the insulin receptor, making it a valuable tool in studying insulin signaling and related metabolic processes .

Safety and Hazards

Handling “(Hydroxy-2-naphthalenylmethyl)phosphonic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to store this compound at -20°C .

Preparation Methods

Hydroxy-2-naphthalenylmethylphosphonic acid can be synthesized through various synthetic routes. One common method involves the reaction of 2-naphthol with phosphorus trichloride, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Hydroxy-2-naphthalenylmethylphosphonic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -20°C to 100°C. Major products formed from these reactions include various phosphonic acid derivatives and substituted naphthalenes.

Comparison with Similar Compounds

Hydroxy-2-naphthalenylmethylphosphonic acid can be compared with other similar compounds such as:

The uniqueness of hydroxy-2-naphthalenylmethylphosphonic acid lies in its specific inhibition of insulin receptor tyrosine kinase, which distinguishes it from other kinase inhibitors that may target different receptors or pathways.

properties

IUPAC Name

[hydroxy(naphthalen-2-yl)methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11O4P/c12-11(16(13,14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJJLDJPDLKNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50923614
Record name [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120943-99-9
Record name (Hydroxy-2-naphthalenylmethyl)phosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120943999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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